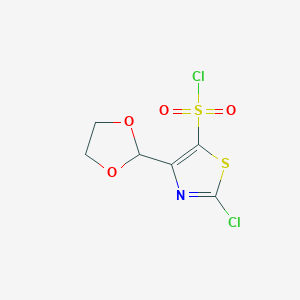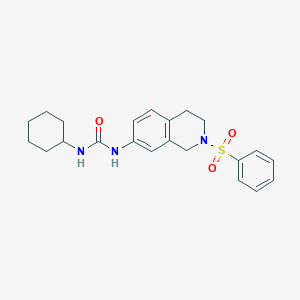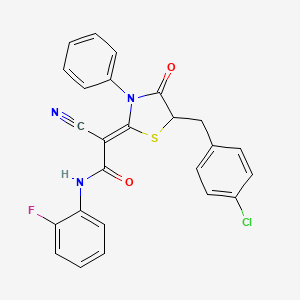![molecular formula C19H20ClFN4O B2538956 3-(2-chloro-6-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide CAS No. 1797019-66-9](/img/structure/B2538956.png)
3-(2-chloro-6-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chloro-6-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide is a useful research compound. Its molecular formula is C19H20ClFN4O and its molecular weight is 374.84. The purity is usually 95%.
The exact mass of the compound 3-(2-chloro-6-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(2-chloro-6-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chloro-6-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Discovery of PDE1 Inhibitors for Neurodegenerative and Neuropsychiatric Diseases
Research has led to the discovery of a diverse set of polycyclic compounds, including 3-(2-chloro-6-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide, as potent and selective inhibitors of phosphodiesterase 1 (PDE1). These inhibitors are being studied for their potential in treating cognitive impairment associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders due to their picomolar inhibitory potency and excellent selectivity against other PDE families. The investigational new drug, identified through systematic optimizations, shows promising in vivo efficacy and is currently in Phase I clinical development (Li et al., 2016).
Development of Antitumor and Antimicrobial Pyrazoles
Novel N-arylpyrazole-containing enaminones have been synthesized, showing significant potential in the development of compounds with antitumor and antimicrobial activities. Through systematic chemical reactions, researchers have created substituted pyridine derivatives and bipyrazoles that exhibit cytotoxic effects comparable to standard treatments like 5-fluorouracil against certain cancer cell lines. This research demonstrates the versatility of pyrazole derivatives in pharmaceutical development, offering a new avenue for creating effective treatments against a variety of diseases (Riyadh, 2011).
Synthesis and Inhibitory Activity of cGMP Phosphodiesterase Pyrazolopyrimidones
A series of 6-phenylpyrazolo[3,4-d]pyrimidones has been described as specific inhibitors of cGMP specific (type V) phosphodiesterase. These compounds were evaluated for their enzymatic and cellular activity, as well as their potential oral antihypertensive activity. This research highlights the importance of structural modification in enhancing the activity and metabolic stability of pharmaceutical compounds, opening new possibilities for the treatment of hypertension and related cardiovascular diseases (Dumaitre & Dodic, 1996).
Application in Functional Fluorophores
The regioselective synthesis of 3-formylpyrazolo[1,5-a]pyrimidines as intermediates for the preparation of novel functional fluorophores demonstrates a significant advancement in the field of organic chemistry and materials science. These compounds exhibit large Stokes shifts and strong fluorescence intensity, making them suitable as fluorescent probes for detecting biologically or environmentally relevant species. The innovative synthesis process and the photophysical properties of these fluorophores could lead to significant developments in the areas of sensing, imaging, and diagnostic applications (Castillo, Tigreros, & Portilla, 2018).
作用機序
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Biochemical Pathways
Without identified targets, it’s challenging to determine the exact biochemical pathways affected by the compound. Given its potential as a pharmacological agent, it’s likely that it influences one or more signaling pathways within the cell .
Pharmacokinetics
Its solubility in water is 68.42mg/L at 25℃, suggesting it may have reasonable bioavailability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. The compound is sensitive to light and moisture, suggesting that these factors could affect its stability and activity .
特性
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN4O/c1-13-10-18-23-11-14(12-25(18)24-13)4-3-9-22-19(26)8-7-15-16(20)5-2-6-17(15)21/h2,5-6,10-12H,3-4,7-9H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPWMCPVOAZYME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloro-6-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2538875.png)

![(E)-diethyl 2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2538878.png)

![1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine](/img/structure/B2538882.png)
![(E)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2538883.png)


![N-cyclohexyl-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2538887.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2538892.png)
![(Z)-N-[3-[[acetyl(methyl)amino]methyl]phenyl]-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2538894.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2538896.png)